molecular formula C9H10N2O2 B8015986 3-methyl-5-nitro-2,3-dihydro-1H-indole

3-methyl-5-nitro-2,3-dihydro-1H-indole

Cat. No.: B8015986
M. Wt: 178.19 g/mol
InChI Key: CTARBYHKGHJWLQ-UHFFFAOYSA-N
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Description

3-methyl-5-nitro-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-nitro-2,3-dihydro-1H-indole typically involves the nitration of 3-methyl-2,3-dihydro-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-nitro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the 3-position of the indole ring.

    Oxidation: Oxidation reactions can convert the dihydroindole to the corresponding indole derivative.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 3-methyl-5-amino-2,3-dihydro-1H-indole.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

    Oxidation: 3-methyl-5-nitroindole.

Scientific Research Applications

3-methyl-5-nitro-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-5-nitro-2,3-dihydro-1H-indole largely depends on its chemical structure and the specific biological target it interacts with. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2,3-dihydro-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-nitroindole: Contains a nitro group but lacks the dihydro structure, affecting its reactivity and biological activity.

    2-methyl-5-nitroindole: Similar structure but with a different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness

3-methyl-5-nitro-2,3-dihydro-1H-indole is unique due to the presence of both a nitro group and a dihydroindole structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-5-nitro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-5-10-9-3-2-7(11(12)13)4-8(6)9/h2-4,6,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTARBYHKGHJWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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